molecular formula C18H26N2 B11468264 1-(2-cyclohexylethyl)-2-(propan-2-yl)-1H-benzimidazole

1-(2-cyclohexylethyl)-2-(propan-2-yl)-1H-benzimidazole

Cat. No.: B11468264
M. Wt: 270.4 g/mol
InChI Key: ILPCNBUFBFIQIH-UHFFFAOYSA-N
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Description

1-(2-CYCLOHEXYLETHYL)-2-(PROPAN-2-YL)-1H-1,3-BENZODIAZOLE is a synthetic organic compound belonging to the benzodiazole family. This compound is characterized by its unique structure, which includes a cyclohexylethyl group and a propan-2-yl group attached to a benzodiazole ring. Benzodiazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-CYCLOHEXYLETHYL)-2-(PROPAN-2-YL)-1H-1,3-BENZODIAZOLE typically involves the following steps:

    Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Cyclohexylethyl Group: The cyclohexylethyl group can be introduced via alkylation reactions using appropriate alkyl halides and a base such as potassium carbonate.

    Introduction of the Propan-2-yl Group: The propan-2-yl group can be introduced through Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

1-(2-CYCLOHEXYLETHYL)-2-(PROPAN-2-YL)-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas and a palladium catalyst, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild conditions.

    Substitution: Alkyl halides, acyl chlorides, bases like potassium carbonate or sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Reduced forms with hydrogenated bonds.

    Substitution: Substituted derivatives with new alkyl or acyl groups.

Scientific Research Applications

1-(2-CYCLOHEXYLETHYL)-2-(PROPAN-2-YL)-1H-1,3-BENZODIAZOLE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-CYCLOHEXYLETHYL)-2-(PROPAN-2-YL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

1-(2-CYCLOHEXYLETHYL)-2-(PROPAN-2-YL)-1H-1,3-BENZODIAZOLE can be compared with other similar compounds, such as:

    1-(2-CYCLOHEXYLETHYL)-1H-1,3-BENZODIAZOLE: Lacks the propan-2-yl group, which may result in different chemical and biological properties.

    2-(PROPAN-2-YL)-1H-1,3-BENZODIAZOLE: Lacks the cyclohexylethyl group, leading to variations in its reactivity and applications.

    1-(2-CYCLOHEXYLETHYL)-2-METHYL-1H-1,3-BENZODIAZOLE: Contains a methyl group instead of a propan-2-yl group, which can influence its chemical behavior and biological activity.

The uniqueness of 1-(2-CYCLOHEXYLETHYL)-2-(PROPAN-2-YL)-1H-1,3-BENZODIAZOLE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C18H26N2

Molecular Weight

270.4 g/mol

IUPAC Name

1-(2-cyclohexylethyl)-2-propan-2-ylbenzimidazole

InChI

InChI=1S/C18H26N2/c1-14(2)18-19-16-10-6-7-11-17(16)20(18)13-12-15-8-4-3-5-9-15/h6-7,10-11,14-15H,3-5,8-9,12-13H2,1-2H3

InChI Key

ILPCNBUFBFIQIH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=CC=CC=C2N1CCC3CCCCC3

Origin of Product

United States

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